N-(2-chloro-4-iodophenyl)-3-methylbutanamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro and iodo substituent on the phenyl ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-3-methylbutanamide typically involves the reaction of 2-chloro-4-iodoaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- N-(2-chloro-4-iodophenyl)-3-phenylpropanamide
Uniqueness
N-(2-chloro-4-iodophenyl)-3-methylbutanamide is unique due to its specific substituents and the butanamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO/c1-7(2)5-11(15)14-10-4-3-8(13)6-9(10)12/h3-4,6-7H,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXCGWFYGRXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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